The toxicity and safety of TAK-659 have been evaluated in preclinical studies and clinical trials. The compound has shown acceptable safety profiles, with manageable adverse effects, such as headache, nausea, fatigue, or diarrhea, and reversible laboratory abnormalities, such as thrombocytopenia, neutropenia, or transaminase elevation. However, some concerns have been raised regarding the potential for immunosuppression, infections, or thromboembolic events, especially in patients with underlying risk factors or comorbidities. Therefore, careful monitoring and evaluation of the safety and efficacy of TAK-659 are warranted in further research and clinical settings.